molecular formula C19H26ClN3O3 B2359913 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride CAS No. 1396791-78-8

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride

Cat. No.: B2359913
CAS No.: 1396791-78-8
M. Wt: 379.89
InChI Key: VGBFXEORPBCXGI-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O3 and its molecular weight is 379.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some compounds, including piperazine derivatives, have been synthesized and evaluated for their antimicrobial properties. Research indicates that piperazine-based compounds exhibit good to moderate activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, new pyridine derivatives incorporating piperazine and benzothiazole units have shown variable and modest antimicrobial activity, underlining the structural influence on their bioactivity (Patel, Agravat, & Shaikh, 2011).

Antiviral and Enzyme Inhibition

The exploration of piperazine derivatives extends to antiviral activities, particularly as non-nucleoside HIV-1 reverse transcriptase inhibitors. Studies have developed novel classes of these inhibitors, showing significant potential in treating HIV-1 infections by blocking the reverse transcriptase enzyme critical for the viral replication cycle (Romero et al., 1994). Another study on bis(heteroaryl)piperazines highlighted their development for HIV treatment, underscoring the importance of structural modifications to enhance antiviral potency (Mahesh et al., 2011).

Molecular Interaction and Receptor Modulation

Research into the molecular interaction of piperazine derivatives with cannabinoid receptors has provided insights into their mechanism of action. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This study illustrates how structural elements of piperazine derivatives influence their binding and activity at specific receptors, offering avenues for designing receptor-targeted therapies (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the isoxazole class , which is known to interact with a variety of targets in the body, including various enzymes and receptors.

Mode of Action

It is known that isoxazole derivatives can interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action of this compound would depend on its precise targets.

Pharmacokinetics

It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-ethoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3.ClH/c1-4-24-18-8-6-5-7-16(18)19(23)22-11-9-21(10-12-22)13-17-14(2)20-25-15(17)3;/h5-8H,4,9-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBFXEORPBCXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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